molecular formula C14H17N5O B2892634 N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE CAS No. 1448137-23-2

N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE

Cat. No.: B2892634
CAS No.: 1448137-23-2
M. Wt: 271.324
InChI Key: PYVNHMDWGVRABX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a pyridine ring and a pyrimidine ring, both of which are substituted with dimethylamino groups. This structure imparts unique chemical properties to the compound, making it a valuable tool in chemical synthesis and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE typically involves the reaction of 4-dimethylaminopyridine with various reagents under controlled conditions. One common method involves the use of alkyl cyanoacetates, which react with substituted aryl or heteryl amines to yield cyanoacetamide derivatives . The reaction conditions often include stirring without solvent at elevated temperatures or using a steam bath to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as solvent-free reactions or the use of continuous flow reactors. These methods ensure higher yields and purity of the final product, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound is known to undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyridine and pyrimidine derivatives .

Mechanism of Action

The mechanism of action of N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE involves the activation of the innate immune system. Specifically, it stimulates the production of interferon-alpha and tumor necrosis factor-alpha, which activate immune cells such as macrophages and natural killer cells. These immune cells then attack and destroy tumor cells, leading to tumor regression.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]PYRIDINE-3-CARBOXAMIDE is unique due to its dual pyridine and pyrimidine structure, which imparts distinct chemical properties and reactivity. This makes it a versatile compound in both chemical synthesis and biological research, offering advantages over other similar compounds in terms of specificity and efficacy.

Properties

IUPAC Name

N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-9-12(10(2)17-14(16-9)19(3)4)18-13(20)11-6-5-7-15-8-11/h5-8H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVNHMDWGVRABX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC(=N1)N(C)C)C)NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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